N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

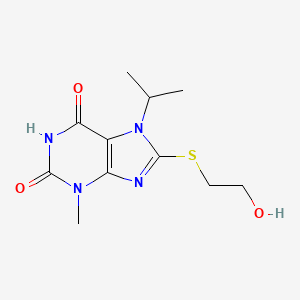

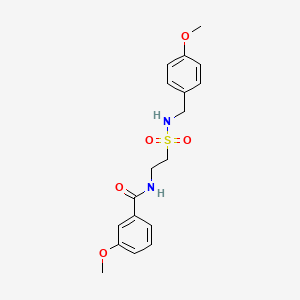

The compound N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex molecule that likely contains multiple functional groups, including an oxalamide moiety, a chlorobenzyl group, and a tosylpiperidinyl group. While the specific compound is not directly mentioned in the provided papers, insights into its structure and properties can be inferred from related compounds that have been synthesized and characterized.

Synthesis Analysis

The synthesis of closely related N-aryl oxalamides has been reported, which involves the use of 2-chloroacetic acid derivatives and other reagents under metal-free conditions in water . Although the exact synthesis of N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is not described, the methodologies used for similar compounds could potentially be adapted for its synthesis. The synthesis of N-(p-chlorobenzylamide) derivatives has also been achieved, indicating that chlorobenzyl groups can be incorporated into complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(p-chlorobenzylamide) derivatives, has been solved, revealing specific conformational details like the half-chair conformation of a dioxolane ring and the twist around the C4-N bond . These findings suggest that the molecular structure of N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide could also exhibit unique conformations influenced by its constituent groups.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. For instance, the presence of an oxalamide group could allow for hydrogen bonding interactions, as seen in the structurally characterized N-aryl oxalamides . The chlorobenzyl component could potentially undergo further chemical transformations, such as nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be partially deduced from related compounds. For example, the presence of hydrogen bonding in similar molecules suggests that N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide may have a propensity for forming hydrogen bonds, which could affect its solubility and melting point . The chlorobenzyl and tosyl groups could also influence the compound's lipophilicity and reactivity .

Aplicaciones Científicas De Investigación

Organic Synthesis and Compound Development

A study by Mamedov et al. (2016) presents a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may include compounds structurally related to N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide. This approach utilizes a one-pot synthetic methodology, offering a high-yielding process for the development of both anthranilic acid derivatives and oxalamides, potentially contributing to the synthetic versatility of related compounds (Mamedov et al., 2016).

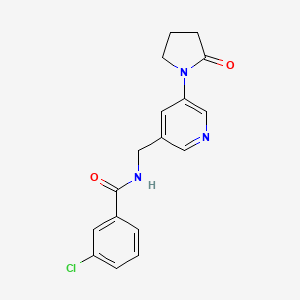

Pharmacological Research

The exploration of 1-benzyl-3-[2-(1-piperidinio)ethyl]benzimidazolium dichloride monohydrate by Karaca et al. (2005) and the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents by Iemura et al. (1986) indicate the potential for derivatives of N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide to serve as pharmacologically active molecules. These studies highlight the chemical flexibility of the core structure in contributing to diverse pharmacological profiles (Karaca et al., 2005), (Iemura et al., 1986).

Materials Science and Polymerization

Kobayashi et al. (1999) discuss the stereospecific anionic polymerization of N, N-dialkylacrylamides, including compounds that may share reactive similarities with N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide. This research could provide insights into the potential use of such compounds in the development of new polymeric materials with specific structural configurations (Kobayashi et al., 1999).

Propiedades

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O4S/c1-17-9-11-20(12-10-17)32(30,31)27-15-5-4-7-19(27)13-14-25-22(28)23(29)26-16-18-6-2-3-8-21(18)24/h2-3,6,8-12,19H,4-5,7,13-16H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXQQMUHMZZCAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide](/img/structure/B3012787.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3012791.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3012792.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012797.png)

![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3012810.png)